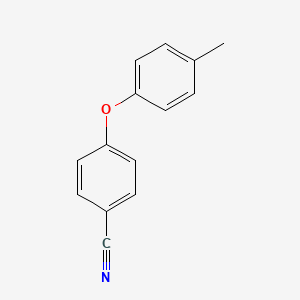

4-(p-Tolyloxy)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

4-(4-methylphenoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c1-11-2-6-13(7-3-11)16-14-8-4-12(10-15)5-9-14/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISMMAUUEMOWLIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80398735 | |

| Record name | 4-(4-methylphenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37563-42-1 | |

| Record name | 4-(4-methylphenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Microbial Degradation

Microorganisms have evolved enzymatic machinery to break down aromatic compounds. The degradation of 4-(p-tolyloxy)benzonitrile likely proceeds through a series of enzymatic reactions targeting the nitrile group and the diaryl ether linkage.

Key Mechanistic Steps:

Nitrile Hydrolysis: The initial step is often the enzymatic hydrolysis of the nitrile group. This can occur via a one-step process catalyzed by a nitrilase to directly form 4-(p-tolyloxy)benzoic acid and ammonia. Alternatively, a two-step pathway involving a nitrile hydratase to form the corresponding amide, followed by an amidase to yield the carboxylic acid, can occur. Studies on the degradation of benzonitrile (B105546) herbicides have shown that this initial conversion follows Michaelis-Menten kinetics. nih.gov

Ether Cleavage: The cleavage of the diaryl ether bond is a more challenging step. It is often initiated by dioxygenase enzymes, which introduce hydroxyl groups onto one or both of the aromatic rings. This hydroxylation can lead to the formation of catechols and other hydroxylated intermediates.

Ring Cleavage: Once the aromatic rings are sufficiently hydroxylated, ring-cleavage dioxygenases can break open the aromatic rings, leading to the formation of aliphatic intermediates that can then enter central metabolic pathways.

Table 2: Research Findings on the of Related Compounds

| Compound(s) | Degrading Organism(s) | Key Mechanistic Insights | Kinetic Parameters | Reference |

| Dichlobenil, Bromoxynil, Ioxynil | Aminobacter sp. MSH1 | Initial conversion to corresponding benzoic acids via nitrile hydrolysis. | Follows Michaelis-Menten kinetics (R² = 0.907-0.999). | nih.gov |

| Benzonitrile | Bacillus pallidus | Separate enzymatic pathways for aliphatic and aromatic nitriles, suggesting nitrile hydratase and nitrilase involvement. | Not specified. | nih.gov |

| Permethrin (contains a phenoxybenzyl moiety) | Acinetobacter baumannii ZH-14 | Identification of 3-phenoxybenzenemethanol and 3-phenoxybenzaldehyde (B142659) as major intermediates. | Degradation follows first-order kinetics. | frontiersin.org |

Photocatalytic Degradation

In the presence of a semiconductor photocatalyst (like TiO₂) and UV light, 4-(p-tolyloxy)benzonitrile can undergo oxidative degradation. This process is initiated by the generation of highly reactive oxygen species (ROS).

Key Mechanistic Steps:

Generation of Reactive Oxygen Species: Upon irradiation, the photocatalyst generates electron-hole pairs. These charge carriers react with water and oxygen to produce highly reactive species such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻).

Radical Attack: These highly reactive radicals can attack the this compound molecule at multiple sites. The attack can occur on the aromatic rings, the ether linkage, or the nitrile group.

Hydroxylation and Cleavage: The attack by hydroxyl radicals leads to the hydroxylation of the aromatic rings. This can destabilize the ether bond, leading to its cleavage and the formation of p-cresol (B1678582) and 4-hydroxybenzonitrile (B152051) as initial products.

Mineralization: Further oxidation of these intermediates leads to the opening of the aromatic rings and their eventual mineralization to CO₂, water, and inorganic ions.

Kinetic studies of the photocatalytic degradation of related aromatic compounds often show that the process can be described by pseudo-first-order kinetics.

Chemical Reactivity and Mechanistic Investigations

Reactivity Profiles of the Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.orgopenstax.org This inherent electrophilicity is the basis for a wide range of transformations, making the nitrile group a versatile precursor for various functional groups and heterocyclic systems.

Grignard reagents readily add to the electrophilic carbon of the nitrile group. krayonnz.com The initial reaction involves the nucleophilic attack of the Grignard reagent on the nitrile carbon, forming an intermediate imine anion (as a magnesium salt). openstax.orgmasterorganicchemistry.com Subsequent hydrolysis of this intermediate in an aqueous acidic workup yields a ketone. openstax.orgshaalaa.com This reaction is a well-established method for the synthesis of ketones from nitriles. sciencemadness.org

The general mechanism for this transformation is as follows:

Nucleophilic Addition: The Grignard reagent (R-MgX) adds across the carbon-nitrogen triple bond.

Formation of Imine Salt: A stable iminium salt is formed.

Hydrolysis: Treatment with aqueous acid hydrolyzes the iminium salt to a ketone. masterorganicchemistry.com

| Reactant | Reagent | Conditions | Product |

|---|---|---|---|

| 4-(p-Tolyloxy)benzonitrile | Alkyl/Aryl Magnesium Halide (e.g., CH₃MgBr) | 1. Anhydrous Ether/THF 2. H₃O⁺ workup | 4-(p-Tolyloxy)acetophenone |

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically requiring heat. weebly.comlibretexts.org The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. chemistrysteps.comlumenlearning.comlibretexts.org

Acid-catalyzed hydrolysis: The nitrile is heated under reflux with a dilute acid, such as hydrochloric acid, to produce 4-(p-tolyloxy)benzoic acid and an ammonium (B1175870) salt. libretexts.orgchemguide.co.uk Protonation of the nitrile nitrogen increases the electrophilicity of the carbon atom, facilitating the attack by water. libretexts.orglumenlearning.com

Base-catalyzed hydrolysis: Heating the nitrile with an aqueous solution of a base, like sodium hydroxide, results in the formation of a carboxylate salt (e.g., sodium 4-(p-tolyloxy)benzoate) and ammonia. openstax.orgchemguide.co.uk Acidification of the reaction mixture is then required to obtain the free carboxylic acid. libretexts.org

Beyond hydrolysis, the nitrile functionality is a key building block for synthesizing nitrogen-containing heterocycles. A significant example is the formation of tetrazoles through [3+2] cycloaddition reactions. nih.gov Reacting this compound with sodium azide (B81097) (NaN₃) and a proton source like ammonium chloride in a solvent such as DMF leads to the formation of 5-(4-(p-tolyloxy)phenyl)-1H-tetrazole. chalcogen.ro Tetrazoles are considered bioisosteres of carboxylic acids and are important in medicinal chemistry. chalcogen.ro

| Reaction | Reagents | Conditions | Product |

|---|---|---|---|

| Acid Hydrolysis | H₃O⁺ (e.g., dil. HCl) | Heat (reflux) | 4-(p-Tolyloxy)benzoic acid |

| Base Hydrolysis | 1. NaOH(aq) 2. H₃O⁺ | 1. Heat (reflux) 2. Acidification | 4-(p-Tolyloxy)benzoic acid |

| Tetrazole Synthesis | NaN₃, NH₄Cl | DMF, Heat | 5-(4-(p-Tolyloxy)phenyl)-1H-tetrazole |

Transformations Involving the Aryl Ether Linkage

The diaryl ether bond (C-O-C) is generally stable. However, under specific and often harsh conditions, it can undergo cleavage or participate in other transformations.

The cleavage of the aryl ether linkage in compounds like this compound is challenging due to the strength of the sp² C-O bond. However, studies on related lignin (B12514952) model compounds, which contain similar β-O-4 aryl ether linkages, demonstrate that cleavage is possible. rsc.org These reactions often require catalysts such as palladium on carbon (Pd/C) or occur under acidic conditions at elevated temperatures. rsc.orgnih.gov For this compound, such a cleavage would yield 4-cyanophenol and p-cresol (B1678582). Rearrangement reactions involving the diaryl ether moiety, such as the Fries or Claisen rearrangements, are not typically observed as they require specific substrates (acyl groups or allyl groups, respectively) that are absent in the parent molecule.

The aryl ether linkage is generally resistant to oxidation. Reductive cleavage of the C-O bond is also difficult and typically requires strong reducing agents or catalytic hydrogenolysis under forcing conditions.

Conversely, the nitrile group can be readily reduced. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine, yielding 4-(p-tolyloxy)benzylamine. libretexts.org This reaction proceeds via successive nucleophilic additions of hydride ions to the nitrile carbon. openstax.org

While the aromatic rings are generally stable to reduction, catalytic hydrogenation under high pressure and temperature can reduce the benzene (B151609) rings. The methyl group of the p-tolyloxy substituent could be susceptible to oxidation to a carboxylic acid under very strong oxidizing conditions (e.g., hot KMnO₄), though this would likely compete with the degradation of other parts of the molecule.

Steric and Electronic Effects of the p-Tolyloxy Substituent on Molecular Reactivity

The p-tolyloxy group significantly influences the reactivity of the entire molecule through a combination of electronic and steric effects.

Mechanistic Elucidation of Key Synthetic and Degradation Pathways

The synthesis and degradation of this compound are governed by complex reaction mechanisms that have been elucidated through a combination of experimental and computational studies on analogous systems. While specific mechanistic investigations exclusively focused on this compound are limited, a detailed understanding can be constructed by examining the well-established pathways for the formation of diaryl ethers and the breakdown of related aromatic nitriles and diaryl ether structures.

Synthetic Pathways: Unraveling the Formation of the Diaryl Ether Linkage

The formation of the aryl-ether bond in this compound is typically achieved through cross-coupling reactions. The two most pertinent mechanistic pathways are the Ullmann condensation and Nucleophilic Aromatic Substitution (SNAr).

Computational and Theoretical Chemistry Studies

Quantum Chemical Characterization

Quantum chemical calculations are fundamental to understanding the electronic nature and spectroscopic properties of 4-(p-Tolyloxy)benzonitrile. These theoretical approaches allow for a detailed examination of the molecule at the subatomic level.

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity and physical properties. Key aspects of this analysis for this compound include its frontier molecular orbitals (FMOs), electrophilicity, and nucleophilicity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value |

|---|---|

| HOMO Energy | Data not available in search results |

| LUMO Energy | Data not available in search results |

| HOMO-LUMO Gap | Data not available in search results |

| Electrophilicity Index (ω) | Data not available in search results |

| Nucleophilicity Index (Nu) | Data not available in search results |

Spectroscopic Property Prediction

Computational methods can predict various spectroscopic properties of this compound, which can aid in the interpretation of experimental spectra. Theoretical calculations can provide valuable data on Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value |

|---|---|---|

| ¹H NMR | Chemical Shift (ppm) | Data not available in search results |

| ¹³C NMR | Chemical Shift (ppm) | Data not available in search results |

| IR | Vibrational Frequencies (cm⁻¹) | Data not available in search results |

| UV-Vis | Absorption Maxima (λmax, nm) | Data not available in search results |

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations offer insights into the three-dimensional structure and behavior of this compound over time. These studies are crucial for understanding its physical properties and how it interacts with its environment.

Conformational Analysis and Energy Landscapes

Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and determining their relative energies. The potential energy surface or landscape illustrates the energy of the molecule as a function of its geometry, highlighting the most stable conformers and the energy barriers between them. For this compound, this analysis would focus on the rotation around the ether linkage connecting the two aromatic rings.

Investigation of Intermolecular Interactions and Aggregation Tendencies

Understanding how molecules of this compound interact with each other is key to predicting its bulk properties, such as its crystal structure and solubility. Computational studies can model non-covalent interactions like van der Waals forces, dipole-dipole interactions, and potential π-π stacking between the aromatic rings. These simulations can also predict the tendency of molecules to aggregate or self-assemble.

Reaction Pathway and Transition State Calculations

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its reactivity in various chemical transformations. Theoretical calculations can map out the potential energy surface of a reaction, identifying the reactants, products, intermediates, and, crucially, the transition states. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is essential for calculating the reaction's activation energy and rate.

Table of Compounds

| Compound Name |

|---|

Elucidation of Reaction Mechanisms via Potential Energy Surfaces

Potential Energy Surfaces (PES) are a cornerstone of computational chemistry for understanding reaction mechanisms. A PES is a multidimensional surface that represents the potential energy of a system of atoms as a function of their geometric positions. mdpi.com By mapping this surface, chemists can identify the most likely pathway for a reaction, including transition states and intermediate species. researchgate.netchemrxiv.org

For molecules with conformational flexibility, such as those involving rotating chemical groups, PES calculations can be particularly insightful. For example, in studies of 4-(dimethylamino)benzonitrile (DMABN), a molecule structurally related to this compound, PES has been used to model the evolution of its excited states upon the twisting of the amino group. researchgate.net These studies, using methods like the Bethe-Salpeter equation (BSE/GW) and Time-Dependent Density Functional Theory (TD-DFT), demonstrate how computational approaches can accurately model the topology of excited state PES during geometric changes. researchgate.net

The exploration of a PES can reveal different possible reaction pathways and products. youtube.com For instance, in the 1,3-dipolar cycloaddition reaction involving nitrilimines, inspection of the potential energy surface near the transition states suggests that the observed product results from an initial carbene-like approach of the fragments followed by a ridge bifurcation on the PES. researchgate.net Such detailed mechanistic insights are crucial for controlling reaction outcomes and designing new synthetic routes.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Applications

QSAR and molecular docking are powerful in silico techniques used to predict the biological activity and material properties of chemical compounds. These methods are essential in drug discovery and materials science for screening candidates and understanding molecular interactions.

Ligand-Receptor Interaction Studies for Structurally Related Analogues

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is invaluable for understanding the interactions that drive biological activity. e3s-conferences.orgsamipubco.com

For analogues structurally related to this compound, such as benzoheterocyclic 4-aminoquinolines or pramipexole derivatives, docking studies can identify key binding interactions. e3s-conferences.orgunar.ac.id In a typical study, the three-dimensional structure of the target protein is obtained from a database like the Protein Data Bank (PDB). e3s-conferences.orgmdpi.com Using software like AutoDock or MOE, the ligand is placed into the active site of the receptor, and its binding affinity is calculated, often expressed as a free binding energy (kcal/mol). e3s-conferences.orgsamipubco.com

These studies reveal the specific amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, or π-π stacking. samipubco.comnih.gov For example, a docking study of pramipexole derivatives with the dopamine-3 receptor identified interactions with residues like Leu347, Tyr198, and Phe201. e3s-conferences.org The reliability of the docking procedure is often validated by "re-docking" a known co-crystalized ligand and ensuring the predicted pose has a low root-mean-square deviation (RMSD) value, typically below 2 Å. nih.gov

Table 2: Example Molecular Docking Results for Structurally Related Analogues Note: This table presents hypothetical data for illustrative purposes, based on typical results from docking studies.

| Compound Analogue | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Interacting Residues |

|---|---|---|---|

| Analogue A | Dopamine D3 (7CMU) | -5.84 | Leu347, Tyr198, Phe201, Val203 |

| Analogue B | α-Amylase (4W93) | -7.43 | Asp197, Glu233, Asp300 |

In Silico Prediction of Bioactivity and Materials Performance

Beyond specific receptor interactions, computational methods can predict a wide range of properties, constituting an in silico profile of a compound's potential bioactivity or performance as a material. nih.govnih.gov This process often begins by screening large libraries of compounds against various predictive models.

For drug discovery, these predictions include ADMET properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity). unar.ac.id For instance, models can estimate oral bioavailability, plasma protein binding (PPB), and potential toxicity. nih.gov A compound with a PPB of less than 90% is often considered more suitable for development. nih.gov Online tools like PASS (Prediction of Activity Spectra for Substances) can predict a compound's likely biological activities based on its structure. samipubco.com

The nitrile group itself is of significant interest in these predictive studies. DFT-based approaches can calculate the activation energies for the reaction of nitriles with biological nucleophiles like cysteine. nih.gov This allows for a quantitative prediction of a nitrile-containing molecule's propensity to act as a covalent binder to biological targets, which is a key consideration in drug design. nih.gov These computational workflows significantly accelerate the discovery process for new bioactive molecules by prioritizing the most promising candidates for experimental validation. nih.gov

Research in Advanced Materials Science Applications

Polymer and Coating Technologies

The integration of 4-(p-Tolyloxy)benzonitrile into polymer and coating formulations is a key area of investigation, aimed at leveraging its structural features to enhance material performance. The compound's aromatic nature and the presence of the ether linkage contribute to thermal stability, while the polar nitrile group can influence adhesion and chemical interactions.

Incorporation into Specialty Polymers for Enhanced Thermal and Chemical Resistance

The quest for polymers that can withstand extreme temperatures and harsh chemical environments has led to the exploration of monomers that impart superior stability. While direct studies detailing the performance of polymers synthesized exclusively from this compound are not extensively documented in publicly available literature, its structural motifs are found in high-performance polymers known for their exceptional thermal and chemical resistance.

The diaryl ether linkage present in this compound is a fundamental component of poly(ether ether ketone) (PEEK), a leading high-performance thermoplastic. PEEK is renowned for its high-temperature stability, mechanical strength, and excellent chemical resistance, making it suitable for demanding applications in the aerospace, automotive, and medical industries. The synthesis of PEEK typically involves the reaction of a bisphenol with a dihalobenzophenone, but the underlying diaryl ether chemistry is central to its robust properties.

The nitrile group, also present in this compound, is the defining feature of polybenzonitrile resins. These thermosetting polymers are known for their outstanding thermal stability and high mechanical strength. The curing of phthalonitrile-based monomers, which contain multiple benzonitrile (B105546) units, results in a highly cross-linked network that exhibits excellent performance at elevated temperatures. While not a direct incorporation, the fundamental chemistry of the benzonitrile group in these advanced polymers highlights its importance in creating thermally stable materials.

The table below illustrates the typical properties of polymer families that share structural features with this compound, providing an insight into the potential enhancements this compound could offer.

| Property | Poly(ether ether ketone) (PEEK) | Polybenzonitrile Resins |

| Glass Transition Temperature (Tg) | ~ 143 °C | > 400 °C |

| Melting Temperature (Tm) | ~ 343 °C | N/A (Thermoset) |

| Continuous Use Temperature | ~ 250 °C | 300 - 370 °C |

| Tensile Strength | 90 - 100 MPa | High |

| Chemical Resistance | Excellent | Excellent |

Formulation in Advanced Functional Coatings with Tailored Properties

In the realm of advanced coatings, there is a continuous demand for formulations that offer not just protection but also specific functional properties. This compound is considered a valuable additive in the formulation of such coatings due to its contribution to thermal stability and chemical resistance. researchgate.net

The incorporation of this compound into coating formulations can enhance the cross-linking density and aromatic content of the cured film, leading to a more robust and durable surface. While specific commercial formulations are proprietary, research in analogous systems provides insight into the expected improvements. For instance, the addition of aromatic nitrile compounds to epoxy or polyurethane coatings can significantly increase their resistance to solvents, acids, and bases.

The potential benefits of incorporating this compound into functional coatings are summarized in the table below, based on the known effects of its constituent chemical groups in polymer science.

| Property | Standard Coating | Coating with Aromatic Nitrile Additive |

| Hardness | Good | Excellent |

| Adhesion | Good | Excellent |

| Solvent Resistance | Moderate | High |

| Corrosion Resistance | Good | Very Good |

| Thermal Stability | Good | Excellent |

Organic Electronics Materials

The electronic properties of this compound, arising from its π-conjugated system and the electron-withdrawing nature of the nitrile group, make it a candidate for investigation in the field of organic electronics. Research in this area is focused on understanding how its molecular structure can be utilized in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Investigation in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

While specific research on the direct application of this compound in OLEDs and OFETs is emerging, studies on analogous benzonitrile derivatives have shown promise. In OLEDs, molecules with both electron-donating (like the tolyloxy group) and electron-accepting (like the benzonitrile group) moieties can exhibit intramolecular charge transfer (ICT), a phenomenon that is crucial for the development of efficient emitters.

The benzonitrile scaffold is a common component in host materials for phosphorescent OLEDs and in thermally activated delayed fluorescence (TADF) emitters. For example, carbazole-benzonitrile derivatives have been successfully employed as host materials for blue OLEDs, demonstrating high efficiencies. Although this compound itself has not been the primary focus of these studies, its fundamental structure is highly relevant.

In the context of OFETs, the ability of a material to effectively transport charge carriers (electrons or holes) is paramount. The rigid, planar structure of aromatic molecules is conducive to the intermolecular π-π stacking that facilitates charge transport. While the charge transport properties of this compound have not been extensively characterized, its molecular framework suggests it could be a useful building block for designing new organic semiconductors.

Role in Charge Transport Mechanisms and Optoelectronic Phenomena

The interplay between the electron-donating tolyloxy group and the electron-withdrawing benzonitrile group in this compound can lead to interesting optoelectronic phenomena. The potential for intramolecular charge transfer upon photoexcitation is a key area of interest. This process involves the movement of electron density from the donor side of the molecule to the acceptor side, which can influence the fluorescence properties and the behavior of the material in an electric field.

Understanding the charge transport mechanism at a molecular level is crucial for designing efficient organic electronic devices. In materials composed of molecules like this compound, charge transport is typically governed by a hopping mechanism, where charge carriers move between adjacent molecules. The efficiency of this process is highly dependent on the molecular packing in the solid state and the electronic coupling between neighboring molecules.

The potential optoelectronic properties of this compound are compared with established material classes in the table below.

| Property | This compound (Predicted) | Typical Hole Transport Material (e.g., TPD) | Typical Electron Transport Material (e.g., Alq3) |

| Ionization Potential | Moderate to High | Low | High |

| Electron Affinity | Moderate to High | Low | Moderate |

| Energy Gap | Wide | Wide | Wide |

| Charge Carrier Mobility | To be determined | Moderate (Hole) | Low (Electron) |

Liquid Crystal Research and Display Technologies

The rigid, rod-like geometry of this compound makes it an interesting candidate for research in liquid crystals. The presence of a polar terminal group (the nitrile group) and a non-polar tail (the tolyloxy group) is a common feature in many calamitic (rod-shaped) liquid crystals.

While this compound itself may not exhibit liquid crystalline phases, it serves as a valuable precursor for the synthesis of more complex mesogenic molecules. By attaching longer alkyl or alkoxy chains to the tolyl or phenyl rings, it is possible to induce the formation of liquid crystalline phases, such as nematic or smectic phases, which are the basis for most liquid crystal display (LCD) technologies.

The nitrile group plays a crucial role in the dielectric anisotropy of liquid crystals, which is a key parameter for their application in displays. A strong positive dielectric anisotropy, which is often associated with a terminal nitrile group, is essential for the operation of twisted nematic (TN) and in-plane switching (IPS) LCDs.

Research into new liquid crystalline materials often involves the synthesis of homologous series of compounds where the length of a terminal alkyl chain is varied. This allows for the systematic investigation of the relationship between molecular structure and mesomorphic properties. The table below illustrates a hypothetical homologous series based on this compound and the expected trend in transition temperatures.

| Compound | n (Number of Carbon Atoms in Alkyl Chain) | Crystal to Nematic Transition Temperature (°C) (Hypothetical) | Nematic to Isotropic Transition Temperature (°C) (Hypothetical) |

| Derivative 1 | 4 | 50 | 65 |

| Derivative 2 | 6 | 45 | 75 |

| Derivative 3 | 8 | 40 | 80 |

The ongoing research into the synthesis and characterization of new liquid crystals derived from structures similar to this compound is vital for the development of next-generation display technologies with improved performance characteristics such as faster switching speeds, higher contrast ratios, and lower power consumption.

Design and Synthesis of Mesogenic Derivatives for Liquid Crystalline Phases

The quest for novel liquid crystalline (LC) materials with specific properties often involves the strategic modification of core molecular structures. The this compound framework is a promising candidate for such modifications due to its inherent structural anisotropy. The design of mesogenic derivatives typically involves the introduction of flexible terminal groups, often long alkyl or alkoxy chains, to promote the formation of liquid crystalline phases (mesophases) over a desirable temperature range.

Common synthetic strategies that can be applied to functionalize the this compound core include:

Esterification: The nitrile group (-CN) can be hydrolyzed to a carboxylic acid (-COOH). This acid can then be reacted with various substituted phenols or alcohols through esterification reactions, often using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP), to form calamitic (rod-shaped) molecules. nih.gov These molecules, with a central rigid core and terminal flexible chains, are classic designs for inducing nematic and smectic mesophases. nih.gov

Schiff Base Formation: Alternatively, the core can be modified to include an aldehyde group, which can then be reacted with anilines containing long alkyl chains. The resulting Schiff base (-CH=N-) linkage extends the rigid core of the molecule, a common technique for enhancing mesophase stability.

Terminal Group Modification: The tolyl group offers a site for functionalization. For instance, introducing a long alkoxy chain in the para position of the tolyl ring would create a diaryl ether with flexible chains at both ends, a structure known to favor the formation of liquid crystalline phases.

The choice of the linking group, the length of the terminal chains, and the introduction of lateral substituents are all critical parameters that are systematically varied to fine-tune the transition temperatures and the type of mesophase exhibited by the final compound. nih.gov

Characterization of Self-Assembled Columnar and Nematic Structures

Once synthesized, derivatives of this compound are characterized to determine their mesomorphic behavior. The primary techniques used for this characterization are Polarized Optical Microscopy (POM), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD).

Polarized Optical Microscopy (POM): POM is used for the initial identification of liquid crystalline phases. As a sample is heated and cooled on a controlled stage, the different anisotropic phases will exhibit unique optical textures when viewed between crossed polarizers. For example, the nematic phase is often identified by its characteristic threaded or Schlieren textures. researchgate.net Smectic phases show different textures, such as focal conic fan shapes, while columnar phases can exhibit their own distinct optical patterns. mdpi.comderpharmachemica.com

Differential Scanning Calorimetry (DSC): DSC is employed to precisely measure the temperatures and enthalpy changes associated with phase transitions (e.g., crystal-to-mesophase and mesophase-to-isotropic liquid). These thermodynamic data are crucial for establishing the phase transition sequence and the thermal stability of the mesophases. mdpi.com

X-ray Diffraction (XRD): XRD provides detailed information about the molecular arrangement within a mesophase. Small-angle X-ray scattering (SAXS) is used to determine the long-range order, such as the layer spacing in smectic phases or the lattice parameter in columnar phases. mdpi.comresearchgate.netmdpi.com Wide-angle X-ray scattering (WAXS) gives information about the short-range positional order, confirming the liquid-like arrangement of molecules within the layers or columns. mdpi.com

Studies on structurally related phenoxy-terminated or benzonitrile-containing compounds have revealed a rich variety of mesophases, suggesting the potential for derivatives of this compound.

| Compound Class | Observed Mesophases | Characterization Techniques | Reference |

|---|---|---|---|

| Phenoxy-terminated Pyrimidines | Smectic A (SmA), Smectic C (SmC), Nematic (N) | POM, DSC | nih.gov |

| 2,3,4-Trihydroxy Benzonitrile Trimers | Nematic (N), Columnar, Smectic | POM, DSC, XRD | researchgate.net |

| Bent-core Naphthalene Derivatives | Nematic (N), Polar Columnar | POM, Calorimetry, XRD | rsc.org |

| Alkoxy Benzyloxy Benzoates of Cyanophenyl | Re-entrant Nematic, Smectic | POM, DSC | researchgate.net |

Evaluation of Electro-optical Properties and Potential Device Integration

The presence of the polar cyano group (-CN) in the this compound structure imparts a significant dipole moment, making its liquid crystalline derivatives highly responsive to external electric fields. This is a key requirement for applications in electro-optical devices such as displays and light modulators. researchgate.net The electro-optical properties of these materials are determined by factors like dielectric anisotropy, refractive index anisotropy (birefringence), and viscoelastic constants.

Derivatives can be designed to exhibit specific electro-optical effects. For instance, materials with positive dielectric anisotropy, where the dipole moment aligns with the long molecular axis, are used in twisted nematic (TN) and in-plane switching (IPS) liquid crystal displays (LCDs). The development of novel LC materials with high birefringence and low viscosity is an ongoing research goal to improve the switching speed and performance of such devices.

Furthermore, the semiconducting nature of π-conjugated organic molecules opens up possibilities for device integration beyond displays. Liquid crystalline semiconductors are of great interest for their potential use in Organic Field-Effect Transistors (OFETs). researchgate.net The self-assembling nature of liquid crystals can facilitate the formation of highly ordered thin films, which is crucial for efficient charge transport. A well-ordered smectic A phase with homeotropic alignment (where molecules stand perpendicular to the substrate) is particularly desirable for in-plane charge conduction. rsc.org The design of this compound derivatives that form such phases could lead to solution-processable n-channel semiconductors for applications in printed and flexible electronics.

Mesoporous Materials and Nanostructures

Application in the Fabrication of Ordered Porous Architectures

Beyond liquid crystals, phenoxybenzonitrile-based structures serve as building blocks for creating highly ordered, porous nanomaterials. Specifically, they have been identified as potential monomers for the synthesis of Covalent Organic Frameworks (COFs). COFs are a class of crystalline porous polymers with well-defined structures and tunable porosity, constructed from organic monomers linked by strong covalent bonds.

The synthesis of a COF involves reacting monomers with specific geometries and reactive functional groups under solvothermal conditions. For example, a derivative such as 4-(4-Aminophenoxy)phthalonitrile can act as a monomer in the formation of a COF. bldpharm.com The rigid phenoxybenzonitrile units help form the stable pore walls of the framework, while the amino and nitrile functional groups provide the reaction sites for covalent bond formation, leading to an extended two- or three-dimensional network. The resulting porous architectures have high surface areas and can be designed with specific pore sizes and chemical functionalities, making them suitable for applications in gas storage, separation, and catalysis. rsc.org

Contribution to Aggregation-Induced Emission (AIE) Research

Aggregation-Induced Emission (AIE) is a unique photophysical phenomenon where certain molecules (AIEgens) are non-emissive when dissolved in good solvents but become highly luminescent upon aggregation in poor solvents or in the solid state. chemistryjournal.net This behavior is the opposite of the common aggregation-caused quenching (ACQ) effect observed in many traditional dyes.

The underlying mechanism for AIE is widely accepted to be the Restriction of Intramolecular Motions (RIM). researcher.lifenih.govnih.gov In solution, flexible parts of the molecule, such as rotating phenyl rings, undergo constant motion, providing non-radiative pathways for the excited state to decay, thus quenching fluorescence. chemistryjournal.net When the molecules aggregate, these intramolecular rotations and vibrations are physically hindered. researcher.lifesemanticscholar.org This blockage of non-radiative decay channels activates the radiative pathway, causing the molecule to fluoresce brightly.

The molecular structure of this compound possesses the key features of a potential AIEgen. It contains two aromatic rings connected by a flexible ether linkage, allowing for rotational freedom. This inherent flexibility suggests that in a dilute solution, the molecule would likely be non-emissive. However, in an aggregated state or when incorporated into a more rigid structure like a polymer or a crystal, the rotation of the p-tolyl and benzonitrile groups would be restricted. This restriction could activate a radiative decay channel, making the compound or its derivatives candidates for AIE research. The exploration of such simple, ether-linked aromatic systems contributes to the fundamental understanding of the AIE phenomenon and the design of new, efficient solid-state emitters for applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs).

Investigations in Pharmaceutical and Medicinal Chemistry

Role as a Key Synthetic Intermediate in Drug Development

The utility of 4-(p-Tolyloxy)benzonitrile in drug discovery often lies in its role as a key intermediate for the synthesis of more complex molecules with desired pharmacological activities. The nitrile group, in particular, is a valuable functional handle that can be chemically transformed into a variety of other functionalities, such as amines, carboxylic acids, and tetrazoles, which are prevalent in many drug classes.

While specific drugs directly derived from this compound are not prominently documented, the 4-phenoxybenzonitrile scaffold is a constituent of molecules investigated for anti-inflammatory and analgesic properties. The synthesis of novel anti-inflammatory agents often involves the chemical modification of core structures like this compound to modulate their interaction with biological targets. For instance, the nitrile group can be hydrolyzed to a carboxylic acid, a common feature in non-steroidal anti-inflammatory drugs (NSAIDs), or it can be converted to other bioisosteric groups known to enhance anti-inflammatory or analgesic efficacy. The tolyloxy group can also influence the molecule's lipophilicity and binding orientation within target enzymes or receptors.

In the realm of combinatorial chemistry and high-throughput screening, this compound can serve as a valuable building block for the generation of diverse compound libraries. nih.govniscpr.res.in The reactivity of the nitrile group allows for its incorporation into various synthetic schemes, enabling the creation of a multitude of derivatives. These libraries can then be screened against a wide array of biological targets to identify hit compounds with potential therapeutic value. The diaryl ether core provides a stable and somewhat rigid framework, upon which diverse substituents can be systematically introduced to explore the chemical space and identify molecules with optimal activity and properties.

Interactive Data Table: Potential Modifications of this compound for Library Synthesis

| Modification Site | Reaction Type | Resulting Functional Group | Potential Therapeutic Area |

| Nitrile Group | Hydrolysis | Carboxylic Acid | Anti-inflammatory |

| Nitrile Group | Reduction | Primary Amine | Neurological Disorders |

| Nitrile Group | Cycloaddition | Tetrazole | Antihypertensive |

| Aromatic Ring | Electrophilic Substitution | Halogenation | Oncology |

| Aromatic Ring | Cross-Coupling | Alkylation | Metabolic Diseases |

Structure-Activity Relationship (SAR) Studies

The exploration of the structure-activity relationship (SAR) is a cornerstone of medicinal chemistry, guiding the optimization of lead compounds into clinical candidates. For a molecule like this compound, SAR studies would systematically investigate how modifications to its structure affect its biological activity.

SAR studies on diaryl ether derivatives have shown that the nature and position of substituents on the aromatic rings can significantly impact biological activity. nih.gov For this compound, analogues could be synthesized by introducing various substituents on either the benzonitrile (B105546) or the tolyl ring. For example, the introduction of electron-withdrawing or electron-donating groups could modulate the electronic properties of the molecule, influencing its binding affinity to a target protein. The size and lipophilicity of these substituents would also be critical factors.

Computational chemistry offers powerful tools to complement experimental SAR studies. openmedicinalchemistryjournal.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can be employed to understand the interactions of this compound analogues with a biological target at a molecular level. openmedicinalchemistryjournal.com Molecular docking simulations could predict the binding mode and affinity of different analogues within the active site of a target protein, helping to rationalize observed SAR data and guide the design of more potent compounds. openmedicinalchemistryjournal.com These computational methods can significantly accelerate the lead optimization process by prioritizing the synthesis of compounds with the highest predicted activity.

Target-Specific Biological Activity Screening and Evaluation

Identifying the specific biological targets of a compound is crucial to understanding its mechanism of action and therapeutic potential. For derivatives of this compound, a tiered screening approach would typically be employed. Initial high-throughput screening of a compound library against a panel of disease-relevant targets could identify initial hits. Subsequent secondary assays would then be used to confirm the activity and determine the potency and selectivity of these hits. Given the structural motifs present in this compound, potential targets could include enzymes such as cyclooxygenases (COX) for anti-inflammatory activity or various kinases in the context of oncology. The nitrile group's ability to participate in hydrogen bonding and other polar interactions makes it a key feature for target binding. sioc-journal.cnnih.gov

Interactive Data Table: Hypothetical Screening Cascade for this compound Derivatives

| Screening Stage | Assay Type | Purpose | Example Target | Measured Parameter |

| Primary Screen | High-Throughput Screening (HTS) | Hit Identification | Kinase Panel | Percent Inhibition |

| Secondary Screen | In vitro Enzymatic Assay | Potency Determination | COX-2 Enzyme | IC50 Value |

| Cellular Assay | Cell-based Functional Assay | Cellular Efficacy | Cancer Cell Line | EC50 Value |

| Selectivity Profiling | Panel Screening | Off-target Activity | Broad Receptor Panel | Binding Affinity (Ki) |

Anti-Proliferative Activity in Cancer Research (e.g., Prostate Cancer Cell Lines)

The search for novel anti-proliferative agents is a cornerstone of cancer research. While direct studies on this compound derivatives in prostate cancer are not prominent, related structures containing the benzonitrile moiety have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

For instance, a series of novel benzyloxyphenyl pyrimidine-5-carbonitrile derivatives were designed and synthesized, with their cytotoxicity evaluated against several cancer cell lines. nih.gov Among these, certain compounds demonstrated significant cytotoxic effects. nih.gov Specifically, compounds 7a , 7c , and 11 were identified as having the highest cytotoxic activity across most of the tested cancer cells. nih.gov

Similarly, research into benzopyran-4-one-isoxazole hybrid compounds has shown promising anti-proliferative activities. mdpi.com A series of these hybrids, compounds 5a–d , displayed significant activity against a panel of six cancer cell lines, with IC50 values ranging from 5.2 to 22.2 μM against MDA-MB-231 breast cancer cells. mdpi.com Importantly, these compounds showed minimal cytotoxicity to normal cell lines, suggesting a degree of selectivity for cancer cells. mdpi.com

Another study focused on the design and synthesis of 4-(4-benzoylaminophenoxy)phenol derivatives as androgen receptor (AR) antagonists for prostate cancer. nih.gov Biological evaluation revealed that compound 8 exhibited significant AR antagonistic activity, inhibiting the proliferation of androgen-dependent SC-3 cells with an IC50 of 9.4 μM. nih.gov Further optimization led to the discovery of compound 12b , which showed even more potent antiandrogenic activity. nih.gov

These examples highlight the potential of the chemical space around the benzonitrile and phenoxyether motifs in developing new anti-cancer agents.

Evaluation of Anti-Tubercular and Anti-Microbial Properties of Derivatives

The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new anti-tubercular agents. Molecules containing structural elements similar to this compound have been explored for this purpose.

In one such study, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and evaluated for their anti-tubercular activity. Several compounds from this series, including 6a, 6e, 6h, 6j, 6k , and 7e , exhibited significant activity against Mycobacterium tuberculosis H37Ra, with IC50 values ranging from 1.35 to 2.18 μM.

Another approach involved the analog-based design of novel molecules inspired by GSK 2556286. ijper.org This led to the synthesis of compounds that were evaluated for their anti-tubercular activity against M. tuberculosis H37Rv. ijper.org Compounds 3a and 7a from this series demonstrated promising activity with a Minimum Inhibitory Concentration (MIC) of 3.13 µg/mL. ijper.org These compounds were also found to be effective against S. aureus and E. coli. ijper.org

Furthermore, the synthesis of substituted 3,4-(dicoumarin-3-yl)-2,5-diphenyl furans and pyrroles has yielded compounds with anti-tuberculosis potential. mdpi.com In this series, compound 11a showed a notable MIC of 1.6 μg/mL against the H37Rv strain of Mycobacterium tuberculosis. mdpi.com

These studies underscore the utility of scaffolds containing aromatic and heterocyclic rings, similar to the building blocks of this compound, in the design of new anti-tubercular agents.

Exploration of Enzymatic Inhibition Potential (e.g., Histone Acetyltransferase)

Histone acetyltransferases (HATs) are crucial enzymes in the epigenetic regulation of gene expression and have emerged as important targets for therapeutic intervention, particularly in cancer. researchgate.net While there is no specific research on this compound as a HAT inhibitor, the general structural features are relevant to the design of such inhibitors.

The development of small molecule inhibitors of HATs, such as p300/CBP, is an active area of research. researchgate.net For example, a natural compound, plumbagin, has been shown to potently inhibit histone acetyltransferase activity in vivo. nih.gov It specifically inhibits the p300-mediated acetylation of p53. nih.gov Docking studies have suggested that a hydroxyl group on the plumbagin scaffold is crucial for its inhibitory activity. nih.gov

In another study, resveratrol was used as a scaffold to design novel inhibitors of histone deacetylases (HDACs), which are enzymes that work in opposition to HATs. mdpi.com This work highlights how natural product scaffolds can be modified to target enzymes involved in histone acetylation. mdpi.com The design of selective inhibitors is a key goal in this field to minimize off-target effects. mdpi.com

The general principles of designing enzyme inhibitors, including targeting specific binding pockets and optimizing molecular interactions, would be applicable to the design of HAT inhibitors based on a this compound scaffold.

Non-Nucleoside Reverse Transcriptase Inhibitory (NNRTI) Activity Studies

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical component of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection. nih.govwikipedia.org These drugs bind to an allosteric site on the reverse transcriptase enzyme, leading to its inhibition. encyclopedia.pub The diaryl ether or similar diaryl linkages are common structural features in many potent NNRTIs.

Over the past two decades, extensive research has led to the development of several classes of NNRTIs, including diarylpyrimidine (DAPY) and diaryltriazine (DATA) analogues. nih.gov These efforts have utilized strategies like structure-based drug design and fragment-based optimization to improve potency and resistance profiles. nih.gov

For example, the design and synthesis of novel HIV-1 NNRTIs with bicyclic cores have been reported to yield compounds with low nanomolar activity against wild-type virus and important mutant strains. nih.gov The synthesis of these complex molecules often involves multi-step reaction sequences, including the introduction of a 4-aminobenzonitrile moiety, which shares structural similarity with the benzonitrile portion of this compound. nih.gov

Furthermore, the synthesis and evaluation of benzotriazole derivatives have identified compounds with significant anti-HIV-1 RT efficacy. nih.gov Molecular docking and dynamics studies are often employed to understand the binding interactions of these inhibitors with the reverse transcriptase enzyme. nih.gov

While direct studies on this compound as an NNRTI are not available, its diaryl ether structure represents a privileged scaffold in this therapeutic area, suggesting that its derivatives could potentially be explored for anti-HIV activity.

Environmental Research and Fate Studies

Environmental Behavior and Transformation Pathways of Related Compounds

The environmental persistence and transformation of 4-(p-Tolyloxy)benzonitrile are dictated by its core chemical structures: the diaryl ether and the benzonitrile (B105546) moieties.

Diaryl Ether Linkage: The ether bond in diaryl ethers can undergo cleavage under certain environmental conditions. Photodegradation is a significant transformation pathway for these compounds. nih.gov For instance, studies on polybrominated diphenyl ethers (PBDEs) show that their degradation under sunlight involves reactions like C-O bond breaking. nih.gov The rate of photodegradation can be influenced by the properties of the surface on which the compound is adsorbed. nih.gov Biodegradation of the ether linkage is also possible, though it can be a slow process. Certain specialized microorganisms have evolved to metabolize ether-containing pollutants. For example, Pseudonocardia sp. strain ENV478, isolated from a tetrahydrofuran-enrichment culture, has demonstrated the ability to degrade various ether pollutants, including 1,4-dioxane (B91453) and methyl tert-butyl ether (MTBE). nih.gov

Benzonitrile Moiety: The benzonitrile group is susceptible to both biodegradation and photolysis.

Biodegradation: Microbial degradation is a key environmental fate process for benzonitrile. nih.gov Microorganisms can utilize two main enzymatic pathways to break down the nitrile group (-C≡N). frontiersin.org The first pathway involves a single step where a nitrilase enzyme hydrolyzes the nitrile directly to a carboxylic acid (in this case, benzoic acid) and ammonia. nih.govresearchgate.netnih.gov The second pathway is a two-step process involving a nitrile hydratase to convert the nitrile to an amide (benzamide), followed by an amidase that hydrolyzes the amide to the corresponding carboxylic acid and ammonia. frontiersin.orgnih.gov Studies using mixed microbial cultures have shown high degradation efficiency for benzonitrile, achieving over 90% removal and converting it to benzoic acid. researchgate.net Various bacterial strains, including Rhodococcus pyridinivorans, have been isolated for their ability to use benzonitrile as a sole source of carbon and nitrogen. kisti.re.kr

Photolysis: Benzonitrile is known to absorb light at wavelengths greater than 290 nm, making it susceptible to direct photolysis by sunlight. nih.gov Similarly, aromatic nitrenes, which can be formed from the photolysis of related aromatic azides, are highly reactive transients that readily react with their environment. rsc.org

Based on these related compounds, the environmental transformation of this compound likely proceeds through initial photodegradation or microbial cleavage of the ether bond and/or hydrolysis of the nitrile group to form 4-(p-tolyloxy)benzoic acid and ammonia. Further degradation would likely involve the breakdown of the resulting aromatic rings.

Ecological Impact Assessments of Agrochemical Derivatives

Phenoxy herbicides, like 2,4-D and MCPA, contain an ether linkage and aromatic rings, making them relevant structural analogues. cambridge.orgresearchgate.net These herbicides are generally more toxic to plants than to animals. cambridge.org However, their toxicity to aquatic organisms can be significant and varies widely depending on the specific chemical form (acid, salt, or ester) and the species being tested. cambridge.orgchemcess.com Ester formulations tend to exhibit higher toxicity in aquatic systems. cambridge.orgnih.gov

The acute toxicity of these compounds is often measured by the LC50 (lethal concentration for 50% of the test population) and the EC50 (median effective concentration). biobide.com Studies on various phenoxy herbicides have established LC50 values for different aquatic species.

| Compound | Species | Exposure Time | LC50 / EC50 (mg/L) | Reference |

|---|---|---|---|---|

| 2,4-D | Rat (oral LD50) | - | 375 mg/kg | chemcess.com |

| 2,4,5-T | Rat (oral LD50) | - | 500 mg/kg | chemcess.com |

| MCPA | Rat (oral LD50) | - | 700 mg/kg | chemcess.com |

| Phenoxy Herbicides (general) | Fish | - | <1 to >1000 | cambridge.org |

| Crude Catechins | Daphnia magna | 24 h | 54 µg/mL | mdpi.com |

| Crude Catechins | Artemia salina | 24 h | 1895 µg/mL | mdpi.com |

Given the structural similarities, it is plausible that this compound could pose a risk to aquatic organisms. The nitrile group and the diaryl ether structure could contribute to its toxicity profile. Therefore, a comprehensive ecological risk assessment, including testing on representative aquatic species such as algae, invertebrates (e.g., Daphnia magna), and fish, would be necessary to fully characterize its environmental risk. biobide.comnih.gov

Research on Remediation Strategies for Environmental Contaminants

Should environmental contamination with this compound or similar compounds occur, several remediation strategies could be employed. These technologies are designed to remove, degrade, or detoxify pollutants from soil and water. lonestarhazmat.com The choice of method depends on the contaminant's properties and the specific environmental matrix.

Bioremediation: This approach uses microorganisms to break down contaminants into less harmful substances. frontiersin.orggflenv.com It is considered an environmentally conscious and cost-effective solution. cleanearthinc.com

Bioaugmentation: This involves introducing specific, cultured microorganisms into the contaminated site to enhance the degradation of target pollutants. cleanearthinc.com For a compound like this compound, bacteria capable of metabolizing aromatic nitriles and diaryl ethers would be selected. nih.govnih.gov

Bioventing: This in-situ technique enhances the activity of indigenous microbes by delivering oxygen to the contaminated unsaturated zone, which can stimulate the aerobic degradation of organic compounds. nih.gov

Advanced Oxidation Processes (AOPs): AOPs are chemical treatment methods that rely on the in-situ generation of highly reactive species, most notably the hydroxyl radical (•OH), to oxidize and mineralize persistent organic pollutants. nih.govwikipedia.org These processes can effectively convert contaminants into stable inorganic compounds like water, carbon dioxide, and salts. wikipedia.org

Fenton and Photo-Fenton Reactions: The Fenton process uses a mixture of hydrogen peroxide (H₂O₂) and ferrous iron to generate hydroxyl radicals. researchgate.net This reaction can be enhanced with UV radiation in a process known as the photo-Fenton reaction, which accelerates the decomposition of organic contaminants. researchgate.net AOPs have proven effective for the removal of aromatic hydrocarbons from water and soil. nih.govresearchgate.net

Other AOPs: Other methods include the use of ozone/UV, TiO₂/UV photocatalysis, and permanganate/bisulfite systems, which have shown high removal efficiencies for refractory organic pollutants. wikipedia.orgascelibrary.org

Physical and Chemical Remediation:

Thermal Desorption: This technology involves heating contaminated soil to volatilize and separate hydrocarbons and other organic contaminants, which are then collected and treated. cleanearthinc.comveolia.com

Chemical Fixation: This process is used to stabilize contaminants in soil by mixing them with additives that bind the pollutants and prevent them from leaching into the surrounding environment. cleanearthinc.com

Activated Carbon Adsorption: Activated carbon can be used in-situ to adsorb organic contaminants, removing them from soil and groundwater through strong binding interactions. epa.gov

| Strategy | Method | Description | Applicability |

|---|---|---|---|

| Bioremediation | Bioaugmentation | Introduction of specialized microbes to degrade contaminants. cleanearthinc.com | Soil, Groundwater |

| Bioventing | Stimulation of indigenous microbes by supplying oxygen. nih.gov | Soil (Unsaturated Zone) | |

| Advanced Oxidation Processes (AOPs) | Fenton/Photo-Fenton | Generation of hydroxyl radicals using H₂O₂ and iron, often enhanced by UV light. researchgate.net | Water, Sludge, Soil |

| Ozone/UV, Photocatalysis | Use of ozone, UV light, and catalysts like TiO₂ to generate oxidizing species. wikipedia.org | Water | |

| Physical/Chemical | Thermal Desorption | Heating soil to volatilize and remove organic contaminants. cleanearthinc.com | Soil |

| Chemical Fixation | Using additives to bind and immobilize contaminants in soil. cleanearthinc.com | Soil |

These established remediation techniques for aromatic, nitrile, and ether-containing compounds provide a robust framework for addressing potential environmental contamination by this compound.

Advanced Analytical Methodologies for Characterization and Quantification in Research

High-Resolution Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 4-(p-tolyloxy)benzonitrile. Techniques such as Nuclear Magnetic Resonance (NMR), mass spectrometry, and infrared and UV-visible spectroscopy provide detailed information about the compound's atomic arrangement and electronic properties.

Advanced NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structural integrity of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, the aromatic protons appear as a complex series of multiplets in the downfield region, generally between δ 7.0 and 7.7 ppm. The methyl (–CH₃) protons of the tolyl group characteristically resonate as a singlet further upfield, typically around δ 2.3 ppm. The integration of these signals confirms the ratio of protons in the molecule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a direct look at the carbon skeleton. The nitrile carbon (–C≡N) is typically observed in the δ 118-120 ppm range. The aromatic carbons produce a series of signals between δ 115 and 164 ppm. The carbon atom attached to the ether oxygen on the benzonitrile (B105546) ring and the carbon atom attached to the oxygen on the tolyl ring are found at the lower end of this range, while the methyl carbon of the tolyl group appears at approximately δ 20-21 ppm.

Interactive Data Table: Predicted NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Methyl (CH₃) | ~2.3 | ~21 |

| Aromatic (C-H) | 7.0 - 7.7 | 117 - 135 |

| Quaternary Aromatic | - | 107 - 164 |

| Nitrile (C≡N) | - | ~119 |

High-Resolution Mass Spectrometry (HRMS)

HRMS is utilized for the exact determination of the molecular weight of this compound, which confirms its elemental composition. The technique provides a high degree of accuracy, allowing for the differentiation between compounds with the same nominal mass. For this compound (C₁₄H₁₁NO), the expected monoisotopic mass is 209.084064 g/mol . chemspider.com HRMS analysis would show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) that corresponds precisely to this calculated value, confirming the molecular formula.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation at specific vibrational frequencies.

Key characteristic absorption bands include:

Nitrile (–C≡N) stretch: A sharp, intense absorption band is observed in the range of 2220-2230 cm⁻¹. This is a highly characteristic peak for the nitrile group.

Aromatic C-O-C stretch: The asymmetric stretching of the aryl ether linkage typically appears in the region of 1240-1260 cm⁻¹.

Aromatic C=C stretch: Multiple bands in the 1400-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the two aromatic rings.

Aromatic C-H stretch: These vibrations are observed above 3000 cm⁻¹.

Interactive Data Table: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Nitrile (C≡N) | Stretching | 2220 - 2230 |

| Aryl Ether (C-O-C) | Asymmetric Stretch | 1240 - 1260 |

| Aromatic Ring (C=C) | Stretching | 1400 - 1600 |

| Aromatic C-H | Stretching | > 3000 |

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The conjugated π-system of the aromatic rings in this compound gives rise to characteristic absorption bands in the UV region. Typically, benzonitrile derivatives exhibit strong absorptions corresponding to π → π* transitions. For this compound, one would expect to see absorption maxima (λmax) in the range of 250-280 nm, with the exact position depending on the solvent used.

Chromatographic Separation Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, thereby enabling both purity assessment and real-time monitoring of reaction progress.

Gas Chromatography (GC)

Gas chromatography is a primary technique for determining the purity of volatile and thermally stable compounds like this compound. In a typical GC analysis, the compound is vaporized and passed through a capillary column. The retention time, or the time it takes for the compound to travel through the column, is a characteristic property. By comparing the peak area of the target compound to the total area of all peaks in the chromatogram, a quantitative assessment of purity can be made. Purity levels of ≥99% for this compound are commonly verified using this method. chemimpex.com

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of this compound. It is particularly useful for monitoring the progress of a synthesis reaction, as it can separate the product from unreacted starting materials and various intermediates.

A common HPLC setup for this compound would involve:

Mode: Reversed-phase chromatography.

Stationary Phase: A nonpolar column, such as a C18-bonded silica (B1680970) gel.

Mobile Phase: A polar solvent mixture, often consisting of acetonitrile (B52724) and water, with the composition adjusted to achieve optimal separation.

Detection: A UV detector set at a wavelength where the compound exhibits strong absorbance (e.g., around 254 nm).

The appearance and growth of the product peak, along with the diminishment of reactant peaks over time, provide a clear picture of the reaction's progression.

Interactive Data Table: Typical Chromatographic Conditions for this compound Analysis

| Technique | Column Type | Mobile Phase/Carrier Gas | Detection Method | Application |

| GC | Capillary (e.g., DB-5) | Inert Gas (e.g., He, N₂) | FID | Purity Assessment |

| HPLC | Reversed-Phase (e.g., C18) | Acetonitrile/Water Gradient | UV (e.g., 254 nm) | Reaction Monitoring, Purity |

Solid-State Characterization Methods

For this compound in its solid, crystalline form, X-ray diffraction is the definitive method for determining its three-dimensional atomic arrangement.

X-ray Diffraction for Crystalline Architectures

The crystal structure of 4-(4-methylphenoxy)benzonitrile has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 265013. nih.gov The analysis reveals a monoclinic crystal system with the space group P2₁/c. This detailed structural information is invaluable for understanding the material's physical properties and for computational modeling studies.

Interactive Data Table: Crystallographic Data for this compound

| Parameter | Value |

| CCDC Deposition # | 265013 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.125(3) |

| b (Å) | 5.9230(12) |

| c (Å) | 13.565(3) |

| β (°) | 104.97(3) |

| Volume (ų) | 1095.6(4) |

Future Research Directions and Translational Perspectives

Integration with Artificial Intelligence and Machine Learning for Accelerated Drug Discovery and Materials Design

In the realm of drug discovery , machine learning algorithms can analyze vast datasets of chemical structures and biological activities to identify novel therapeutic targets and predict the potential efficacy of 4-(p-Tolyloxy)benzonitrile derivatives. By leveraging predictive modeling, researchers can virtually screen extensive libraries of compounds to prioritize candidates with a higher probability of success, thereby streamlining the hit-to-lead process. While the nitrile group is a recognized pharmacophore in numerous approved drugs, the specific application of AI to design novel therapeutics based on the this compound scaffold is an emerging area of interest.

For materials design , AI and machine learning offer powerful tools to predict the properties of polymers and other materials incorporating this compound. By establishing quantitative structure-activity relationships (QSARs), these computational models can forecast characteristics such as thermal stability, dielectric constant, and mechanical strength. This predictive capability allows for the in silico design of advanced functional materials with tunable properties, reducing the need for extensive trial-and-error experimentation. The integration of AI can guide the synthesis of materials tailored for specific applications, from high-performance polymers to specialized coatings.

Table 1: Applications of AI/ML in the Development of this compound-based Products

| Application Area | AI/ML Technique | Potential Outcome |

| Drug Discovery | Predictive Modeling, Virtual Screening | Faster identification of lead compounds with improved therapeutic profiles. |

| Materials Science | Quantitative Structure-Activity Relationships (QSAR) | Design of polymers and coatings with optimized thermal and chemical resistance. |

| Process Chemistry | Optimization Algorithms | Development of more efficient and sustainable synthesis routes. |

Development of Greener and More Sustainable Synthesis Processes

A significant thrust in modern chemistry is the development of environmentally benign and sustainable manufacturing methods. For this compound, this involves exploring greener synthetic routes for its core structural components: the diaryl ether linkage and the benzonitrile (B105546) group.

The traditional synthesis of diaryl ethers often relies on Ullmann-type cross-coupling reactions, which can require harsh reaction conditions and stoichiometric amounts of copper. Greener alternatives are being actively investigated, including the use of nano-catalysts , which offer high efficiency and reusability. Metal-free approaches are also gaining traction, providing pathways that avoid the environmental concerns associated with heavy metal catalysts.

For the synthesis of the benzonitrile moiety, a key focus is on avoiding the use of highly toxic cyanide reagents. Biocatalytic methods employing enzymes such as aldoxime dehydratases present a promising, cyanide-free alternative that operates under mild, aqueous conditions. Furthermore, the use of ionic liquids as recyclable catalysts and solvents, and the application of electrochemical methods , which can proceed at room temperature without strong oxidants, are being explored to enhance the sustainability of benzonitrile synthesis. While a specific green synthesis protocol for this compound has not been extensively detailed, the application of these principles to its production is a critical area for future research.

Exploration of Novel Biological Targets and Undiscovered Therapeutic Areas

The structural motifs present in this compound, namely the diaryl ether and the nitrile group, are found in a wide array of biologically active molecules, suggesting its potential for diverse therapeutic applications. Current understanding points to its role as a key intermediate in the synthesis of anti-inflammatory and analgesic drugs, as well as in the development of agrochemicals.

The diaryl ether scaffold is a recognized pharmacophore, a molecular feature responsible for a drug's pharmacological activity, and is present in compounds with anticancer, antiviral, and anti-inflammatory properties. This suggests that derivatives of this compound could be investigated for efficacy in these and other therapeutic areas.

Future research will likely focus on identifying the specific biological targets of this compound and its derivatives. High-throughput screening and other advanced pharmacological techniques can be employed to elucidate its mechanism of action and uncover novel therapeutic applications. The exploration of its potential in areas beyond inflammation and pain, such as oncology and infectious diseases, represents a promising avenue for drug discovery.

Design of Advanced Functional Materials with Tunable Properties

This compound is a valuable building block for the creation of advanced functional materials, owing to its contribution to thermal stability and chemical resistance in polymers and coatings. The unique combination of a rigid aromatic structure and a polar nitrile group makes it an attractive component for high-performance materials.

A key area of application is in the synthesis of poly(arylene ether nitrile)s (PENs) . These high-performance engineering plastics exhibit excellent thermal stability, mechanical strength, and desirable dielectric properties. The incorporation of the p-tolyloxy group can influence the polymer's processability and final properties. Research is ongoing to understand how modifications to the molecular structure of PENs containing this compound can be used to tune their dielectric constant and thermal resistance , making them suitable for applications in high-frequency electronics and extreme temperature environments.

Furthermore, the rigid, rod-like structure and high dipole moment conferred by the nitrile group suggest the potential use of this compound in the formulation of liquid crystals . The ability to self-assemble into ordered phases makes liquid crystals essential components in display technologies and other electro-optical devices. The design and synthesis of novel liquid crystalline materials based on this compound could lead to advancements in these fields.

Q & A

Basic Research Questions

Q. What safety precautions are essential when handling 4-(p-Tolyloxy)benzonitrile in laboratory settings?

- Answer : Based on structurally similar benzonitrile derivatives (e.g., 4-(trans-4-Pentylcyclohexyl)benzonitrile), prioritize:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols, as respiratory irritation (H335) is a documented hazard .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for ≥15 minutes .

- Methodological Note : Implement OSHA-compliant engineering controls (e.g., local exhaust ventilation) and conduct regular hazard assessments .

Q. How can researchers confirm the purity and identity of synthesized this compound?

- Answer : Use a combination of:

- Chromatography : Ultra-performance liquid chromatography (UPLC) with UV detection, as demonstrated for related triazine-benzonitrile hybrids (purity ≥97%) .

- Spectroscopy : H NMR (400 MHz) to verify substituent integration (e.g., aromatic protons at δ 7.06–7.95 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., m/z 319.1 [M+1] for triazine derivatives) .

Advanced Research Questions

Q. What synthetic strategies optimize the yield of this compound derivatives in cross-coupling reactions?

- Answer : Key parameters include:

- Catalyst Systems : Pd(OAc)/XPhos for Buchwald-Hartwig amination (yields up to 89% for pyridine-benzonitrile hybrids) .

- Reaction Conditions : Elevated temperatures (e.g., 101°C for 24 h) and anhydrous solvents (e.g., dioxane) to drive nucleophilic substitution .

- Purification : Gradient elution (heptane/ethyl acetate) via flash chromatography to isolate non-polar intermediates .